molecular formula C13H19BClNO2 B13933624 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13933624
M. Wt: 267.56 g/mol
InChI Key: JGDJXUGQUDJWPY-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-methyl-5-nitroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic ester.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound.

Scientific Research Applications

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of covalent bonds with electron-rich species. This property is particularly useful in coupling reactions, where the compound serves as a key intermediate in the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a chlorine atom and a boronic ester group. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H19BClNO2

Molecular Weight

267.56 g/mol

IUPAC Name

2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C13H19BClNO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3

InChI Key

JGDJXUGQUDJWPY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Cl)N

Origin of Product

United States

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